molecular formula C19H15Cl2NO3 B3618804 N-benzyl-5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxamide

N-benzyl-5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxamide

Cat. No.: B3618804
M. Wt: 376.2 g/mol
InChI Key: VUHKJKZUMBOGEQ-UHFFFAOYSA-N
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Description

N-benzyl-5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxamide typically involves the reaction of 2,4-dichlorophenoxyacetic acid with benzylamine in the presence of a dehydrating agent. The reaction proceeds through the formation of an intermediate ester, which is then converted to the desired carboxamide under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of N-benzyl-5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms. This inhibition is often achieved through binding to the active site of the enzyme, preventing substrate access and subsequent catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its furan ring structure, combined with the benzyl and dichlorophenoxy groups, makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-benzyl-5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2NO3/c20-14-6-8-17(16(21)10-14)24-12-15-7-9-18(25-15)19(23)22-11-13-4-2-1-3-5-13/h1-10H,11-12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUHKJKZUMBOGEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=C(O2)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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